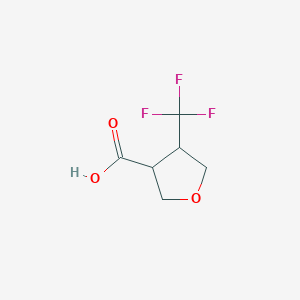

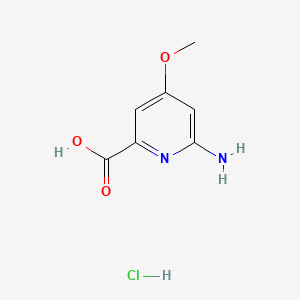

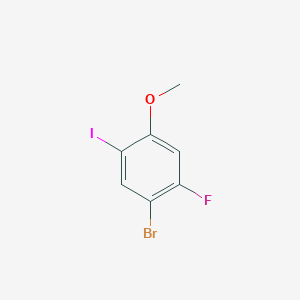

![molecular formula C27H34O12 B12305396 10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)

10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[125001,602,1708,13]nonadec-9-ene-17-carboxylic acid is a complex organic compound with a unique pentacyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl and carboxylic acid groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

10,15,16-Trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-17-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Säurechloride. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Hydroxylgruppen zu Ketonen oder Aldehyden führen, während die Reduktion der Carbonylgruppen Alkohole erzeugt.

Wissenschaftliche Forschungsanwendungen

10,15,16-Trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-17-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung komplexer organischer Reaktionen und Mechanismen.

Biologie: Untersucht wegen ihrer möglichen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht wegen ihrer möglichen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Wirkungen.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 10,15,16-Trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-17-carbonsäure beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Hydroxyl- und Carbonsäuregruppen der Verbindung ermöglichen die Bildung von Wasserstoffbrückenbindungen und die Interaktion mit Enzymen und Rezeptoren, wodurch deren Aktivität möglicherweise moduliert wird und verschiedene biologische Wirkungen erzielt werden.

Wirkmechanismus

The mechanism of action of 10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flavonoide: Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit 10,15,16-Trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-17-carbonsäure auf, insbesondere in ihren Hydroxylgruppenanordnungen.

Polyphenole: Diese Verbindungen enthalten ebenfalls mehrere Hydroxylgruppen und zeigen eine ähnliche chemische Reaktivität.

Einzigartigkeit

Was 10,15,16-Trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-17-carbonsäure auszeichnet, ist seine einzigartige pentacyclische Struktur, die bestimmte chemische und biologische Eigenschaften verleiht, die in einfacheren Verbindungen wie Flavonoiden und Polyphenolen nicht vorhanden sind.

Eigenschaften

Molekularformel |

C27H34O12 |

|---|---|

Molekulargewicht |

550.6 g/mol |

IUPAC-Name |

10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |

InChI |

InChI=1S/C27H34O12/c1-10(24(3,4)36)6-15(29)39-18-20-26-9-37-27(20,23(34)35)21(32)17(31)19(26)25(5)8-13(28)16(30)11(2)12(25)7-14(26)38-22(18)33/h6,12,14,17-21,30-32,36H,7-9H2,1-5H3,(H,34,35)/b10-6+ |

InChI-Schlüssel |

VMAQZPRBCBVUAH-UXBLZVDNSA-N |

Isomerische SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)O)O)O)C)O |

Kanonische SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)O)O)O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

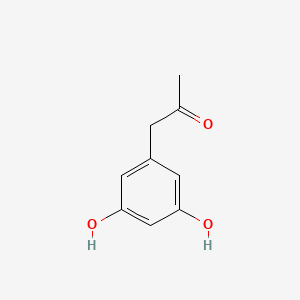

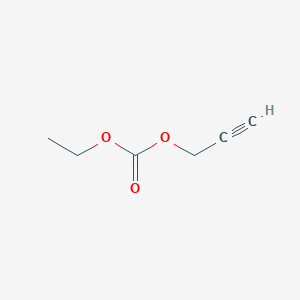

![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)

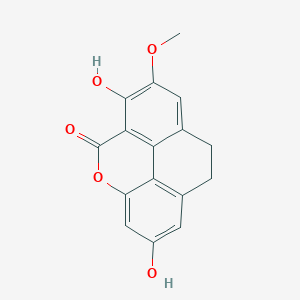

![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)

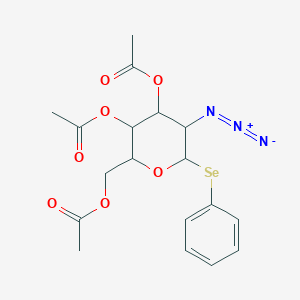

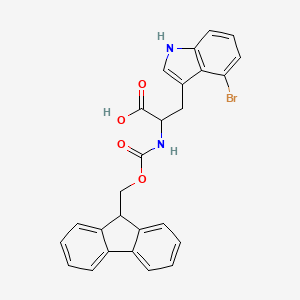

![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305389.png)

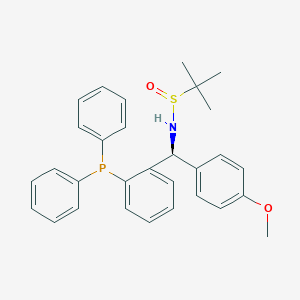

![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)

![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)